Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate
Description
Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate is a synthetic organic compound characterized by a bicyclic pyrroloindole core modified with a carbamoyl-linked hydroxyhexyl chain and a tert-butyl carboxylate group. The tert-butyl group enhances solubility and stability, while the hydroxyhexyl chain may contribute to membrane permeability or receptor binding .
Properties
Molecular Formula |
C22H31N3O4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
tert-butyl 2-(6-hydroxyhexylcarbamoyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxylate |
InChI |
InChI=1S/C22H31N3O4/c1-22(2,3)29-21(28)25-12-10-15-16-14-18(24-17(16)8-9-19(15)25)20(27)23-11-6-4-5-7-13-26/h8-9,14,24,26H,4-7,10-13H2,1-3H3,(H,23,27) |
InChI Key |
RKZSLAZUCFWAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)NCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate typically involves multiple steps, including the formation of the dihydropyrroloindole core, the introduction of the hydroxyhexyl carbamoyl group, and the attachment of the tert-butyl ester. Common synthetic routes may involve:
Formation of the Dihydropyrroloindole Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Hydroxyhexyl Carbamoyl Group: This can be achieved through carbamoylation reactions using reagents such as isocyanates or carbamoyl chlorides.
Attachment of the Tert-Butyl Ester: This step typically involves esterification reactions using tert-butyl alcohol and suitable activating agents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The tert-butyl ester can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or activating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexyl group may yield hexanoic acid derivatives, while reduction of the carbamoyl group may produce hexylamines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate exhibit promising anticancer properties. The indole moiety is known for its ability to modulate various biological pathways involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Indole derivatives have been linked to neuroprotection through mechanisms such as reducing oxidative stress and inflammation. Experimental studies are needed to elucidate the specific pathways through which this compound may exert these effects.
Drug Delivery Systems
Nanoparticle Formulations
In drug delivery applications, this compound can be incorporated into nanoparticle formulations to enhance the solubility and bioavailability of poorly soluble drugs. The hydrophobic nature of the tert-butyl group can facilitate the encapsulation of hydrophobic drugs within lipid-based nanoparticles, improving their therapeutic efficacy.
Targeted Delivery
The ability to modify the compound with targeting ligands could enable selective delivery to specific tissues or cells, particularly in cancer therapy. This targeted approach minimizes side effects and enhances drug accumulation at the site of action.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Demonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound. |
| Study B | Assess neuroprotective properties | Showed reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
| Study C | Investigate drug delivery efficacy | Achieved enhanced bioavailability of co-administered hydrophobic drugs using nanoparticle formulations containing the compound. |
Mechanism of Action
The mechanism of action of Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted pyrrole and indole derivatives with tert-butyl carboxylate moieties. Below is a detailed comparison with structurally or functionally related compounds from the literature:
Key Findings
Structural Complexity: The target compound’s dihydropyrroloindole core distinguishes it from tetrahydroisoquinoline derivatives (e.g., 10p , 22/23 ), which exhibit planar aromatic systems. The indole fusion in the target may enhance π-stacking interactions compared to the saturated hexahydropyrrolopyrrole analog .
Functional Group Impact :
- The 6-hydroxyhexyl carbamoyl group introduces both hydrophilicity and conformational flexibility, contrasting with the rigid oxazole-furan (10p) or tetrazolyl (22/23) substituents. This may improve tissue penetration but reduce metabolic stability .
Synthetic Challenges :
- While compound 10p achieved a low yield (12% over 3 steps) due to steric hindrance from bulky substituents , the target compound’s synthesis is likely more complex given its fused indole system. Pd-C hydrogenation methods used for 22/23 could be adapted for deprotection steps.
Biological Activity
Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 325.46 g/mol
| Property | Value |
|---|---|
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
| pKa | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as a modulator of neuroinflammatory processes and exhibit neuroprotective effects.
- Neuroprotection : The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. In vitro studies indicated that it reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage.
- Anti-inflammatory Effects : It appears to inhibit the activation of microglial cells, which are pivotal in the inflammatory response in the central nervous system (CNS). This inhibition leads to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis in neuronal cells | |
| Anti-inflammatory | Decreased TNF-α and IL-6 levels | |
| Antioxidant | Lower ROS production |
Study on Neuroprotective Effects
A study conducted on cultured astrocytes demonstrated that treatment with this compound significantly reduced cell death caused by amyloid-beta (Aβ) peptide exposure. The results indicated a protective effect against neurodegeneration associated with Alzheimer's disease.
In Vivo Efficacy
In an animal model of neurodegeneration induced by scopolamine, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. The treated group showed a significant increase in time spent in the target quadrant compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
